molecular formula C12H7F2N5O B10933443 N-(2,5-difluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(2,5-difluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10933443
M. Wt: 275.21 g/mol
InChI Key: XEQOZCYVKWIMNO-UHFFFAOYSA-N
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Description

N~2~-(2,5-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE: is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of fluorine atoms in the phenyl ring enhances the compound’s stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(2,5-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in good-to-excellent yields . Another method involves the Dimroth rearrangement, which is a type of isomerization reaction that rearranges the positions of nitrogen atoms within the heterocyclic ring .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like peroxybenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted positions.

Common Reagents and Conditions:

    Oxidation: Peroxybenzoic acid in chloroform.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products:

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azido derivatives.

Mechanism of Action

The mechanism of action of N2-(2,5-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

  • 2,6-Difluoroaniline
  • 2,4-Difluoroaniline
  • 4-Bromo-2,6-difluoroaniline
  • 3,4-Difluoroaniline
  • 2,4,6-Trifluoroaniline

Uniqueness: N2-(2,5-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its triazolopyrimidine core structure, which imparts distinct biological activities. The presence of fluorine atoms enhances its stability and bioavailability compared to other similar compounds .

Properties

Molecular Formula

C12H7F2N5O

Molecular Weight

275.21 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C12H7F2N5O/c13-7-2-3-8(14)9(6-7)16-11(20)10-17-12-15-4-1-5-19(12)18-10/h1-6H,(H,16,20)

InChI Key

XEQOZCYVKWIMNO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)NC3=C(C=CC(=C3)F)F)N=C1

Origin of Product

United States

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